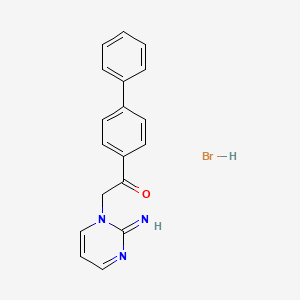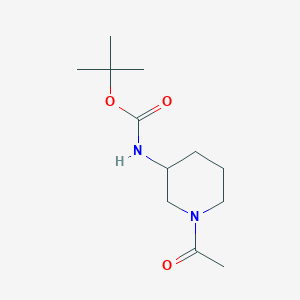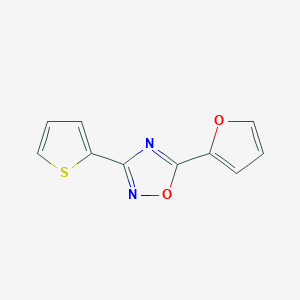
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide involves the inhibition of various cellular pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways involved in neurodegenerative diseases, leading to the protection of neuronal cells from oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to protect neuronal cells from oxidative stress and inflammation, leading to the potential treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide in lab experiments include its potent anti-cancer activity and potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases such as viral infections and autoimmune disorders. Finally, the development of more potent analogs of this compound is an area of active research that could lead to the development of novel anti-cancer drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its unique properties and mechanism of action have been extensively studied, and it has been shown to exhibit potent anti-cancer activity and potential applications in the treatment of neurodegenerative diseases. Further research is needed to investigate its potential applications in other disease areas and to develop more potent analogs with improved efficacy and safety profiles.
合成法
The synthesis of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide can be achieved through various methods such as the reaction of 4-biphenylcarboxaldehyde with 2-amino-1(2H)-pyrimidinone in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and requires careful optimization of reaction conditions to obtain high yields of the desired product.
科学的研究の応用
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyrimidinyl)ethanone hydrobromide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-iminopyrimidin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O.BrH/c19-18-20-11-4-12-21(18)13-17(22)16-9-7-15(8-10-16)14-5-2-1-3-6-14;/h1-12,19H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBTHMLSQQENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC=NC3=N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)
![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6103509.png)
![3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione](/img/structure/B6103515.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)
![5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)
![N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6103553.png)
